2-(cuban-1-yl)acetic acid
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Overview
Description
2-(cuban-1-yl)acetic acid is a unique organic compound with the molecular formula C₁₀H₁₀O₂. It is characterized by its cubane structure, which is a highly strained, cage-like hydrocarbon.
Preparation Methods
The synthesis of 2-(cuban-1-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with cubane, a hydrocarbon with a cubic structure.
Functionalization: The cubane is functionalized to introduce the acetic acid moiety. This can be achieved through various organic reactions, such as halogenation followed by nucleophilic substitution.
Reaction Conditions: The reactions are usually carried out under controlled conditions, often requiring specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
2-(cuban-1-yl)acetic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The cubane structure allows for various substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the acetic acid moiety or the cubane structure.
Scientific Research Applications
2-(cuban-1-yl)acetic acid has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules, particularly those with strained ring systems.
Biology: Its unique structure makes it a subject of interest in studies of molecular recognition and enzyme interactions.
Industry: Limited industrial applications, primarily in specialized chemical synthesis and research.
Mechanism of Action
The mechanism by which 2-(cuban-1-yl)acetic acid exerts its effects is primarily through its interactions with other molecules. The cubane structure provides a rigid, three-dimensional framework that can interact with various molecular targets. These interactions can influence the activity of enzymes, receptors, and other biological molecules, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
2-(cuban-1-yl)acetic acid can be compared with other cubane derivatives and acetic acid derivatives:
Cubane Derivatives: Compounds like cubane-1-carboxylic acid and cubane-1,4-dicarboxylic acid share the cubane structure but differ in the functional groups attached.
Acetic Acid Derivatives: Compounds like phenylacetic acid and benzylacetic acid share the acetic acid moiety but differ in the substituents attached to the alpha carbon.
The uniqueness of this compound lies in its combination of the cubane structure with the acetic acid moiety, providing a distinct set of chemical and physical properties .
Properties
IUPAC Name |
2-cuban-1-ylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-2(12)1-10-7-4-3-5(7)9(10)6(3)8(4)10/h3-9H,1H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEONBQYTUWHRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C12C3C4C1C5C4C3C25 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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